molecular formula C27H19ClF3NO2 B11516514 2-[(E)-{[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-6-chlorophenol

2-[(E)-{[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-6-chlorophenol

Cat. No.: B11516514
M. Wt: 481.9 g/mol
InChI Key: ODKLJPDLMVTVBN-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-6-chlorophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine and a carbonyl compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-6-chlorophenol typically involves the condensation of 2-(2-benzylphenoxy)-5-(trifluoromethyl)benzaldehyde with 6-chloro-2-aminophenol. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-6-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group (C=N) to an amine group (C-N).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Substituted phenol derivatives.

Scientific Research Applications

2-[(E)-{[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-6-chlorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-6-chlorophenol involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its bioactive properties may be attributed to its ability to interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol: Another Schiff base with similar structural features.

    4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol:

Uniqueness

2-[(E)-{[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-6-chlorophenol is unique due to the presence of the trifluoromethyl group, which imparts specific chemical and physical properties, such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring these characteristics.

Properties

Molecular Formula

C27H19ClF3NO2

Molecular Weight

481.9 g/mol

IUPAC Name

2-[[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]iminomethyl]-6-chlorophenol

InChI

InChI=1S/C27H19ClF3NO2/c28-22-11-6-10-20(26(22)33)17-32-23-16-21(27(29,30)31)13-14-25(23)34-24-12-5-4-9-19(24)15-18-7-2-1-3-8-18/h1-14,16-17,33H,15H2

InChI Key

ODKLJPDLMVTVBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)N=CC4=C(C(=CC=C4)Cl)O

Origin of Product

United States

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